molecular formula C8H6N2O2 B1287841 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-65-4

1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No. B1287841
Key on ui cas rn: 800401-65-4
M. Wt: 162.15 g/mol
InChI Key: ANFOMGVCGLRXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07405210B2

Procedure details

Aqueous sodium hydroxide solution (2.4 mL, 2M, 4.8 mmol) was added to a solution of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester (Preparation 11, 0.76 g, 4.0 mmol) in ethanol (40 mL) and the mixture heated under reflux for 2 h before being cooled and concentrated in vacuo. The residue was dissolved in a minimum amount of water, glacial acetic acid (1 mL) was added and the solution cooled in a refrigerator for 3 days. The resultant precipitate was collected by filtration washed with ether and dried in vacuo to give the title compound as a cream coloured solid. δH (D2O): 7.05 (1H, s), 7.63 (1H, d), 8.08 (1H, d), 8.94 (1H, s).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:16][C:15]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[CH:9]=1)=[O:7])C>C(O)C>[NH:16]1[C:15]2[CH:14]=[CH:13][N:12]=[CH:11][C:10]=2[CH:9]=[C:8]1[C:6]([OH:7])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.76 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C=NC=CC2N1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a minimum amount of water, glacial acetic acid (1 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled in a refrigerator for 3 days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=2C=NC=CC21)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.